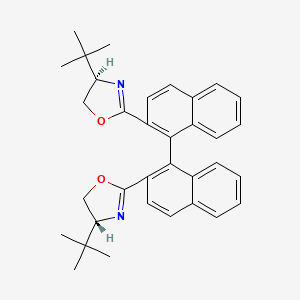

(S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

CAS No.:

Cat. No.: VC13827066

Molecular Formula: C34H36N2O2

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H36N2O2 |

|---|---|

| Molecular Weight | 504.7 g/mol |

| IUPAC Name | (4R)-4-tert-butyl-2-[1-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C34H36N2O2/c1-33(2,3)27-19-37-31(35-27)25-17-15-21-11-7-9-13-23(21)29(25)30-24-14-10-8-12-22(24)16-18-26(30)32-36-28(20-38-32)34(4,5)6/h7-18,27-28H,19-20H2,1-6H3/t27-,28-/m0/s1 |

| Standard InChI Key | OUZYYVUZHWKREV-NSOVKSMOSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C(C)(C)C |

| SMILES | CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,1'-binaphthyl core with two (R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl groups at the 2 and 2' positions (Figure 1). Key structural attributes include:

-

Stereochemistry: The (S)-configured binaphthyl axis and (R)-configured oxazoline rings create a C2-symmetric ligand .

-

Chiral Pocket: The tert-butyl groups and binaphthyl moieties form a confined reaction space, critical for substrate orientation .

-

Rigidity: The spiro-fused oxazoline-bridged structure minimizes conformational flexibility, enhancing enantiocontrol .

Table 1: Physical and Chemical Data

| Property | Value |

|---|---|

| CAS Number | 155418-83-0 |

| Molecular Formula | C₃₂H₃₂N₂O₂ |

| Molecular Weight | 476.61 g/mol |

| Density | 1.20 ± 0.1 g/cm³ (predicted) |

| Storage Conditions | 2–8°C, inert atmosphere, desiccated |

Synthesis and Modification

Synthetic Route

The ligand is synthesized via a multi-step sequence (Scheme 1) :

-

Amidation: Reacting an unnatural chiral 1,2-aminol with disubstituted malonyl dichloride yields bis-hydroxyamide intermediates.

-

Mesylation: Hydroxy groups are converted to mesylates using methanesulfonyl chloride.

-

Cyclization: Treatment with a base (e.g., K₂CO₃) induces intramolecular cyclization, forming the spiro-fused bisoxazoline structure.

Scheme 1: Synthesis of (S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

-

Amidation:

-

Mesylation:

-

Cyclization:

Applications in Asymmetric Catalysis

Nickel-Catalyzed Michael-Type Friedel-Crafts Reactions

The ligand enables enantioselective synthesis of trifluoromethylated all-carbon quaternary stereocenters (Table 2) :

-

Substrates: β-CF₃-β-disubstituted nitroalkenes and indoles.

-

Conditions: Ni(ClO₄)₂ (5 mol%), ligand (6 mol%), CH₂Cl₂, –20°C.

-

Performance: 99% yield, >99.9% ee.

Table 2: Representative Reaction Outcomes

| Substrate Pair | Yield (%) | ee (%) |

|---|---|---|

| Indole + β-CF₃-nitroalkene | 99 | >99.9 |

| 5-MeO-indole + nitroalkene | 85 | 98.5 |

Palladium-Catalyzed Wacker-Type Cyclization

In Pd(II)-mediated cyclizations, the ligand achieves 96% ee for 2-ethenyl-2-methyl-2,3-dihydrobenzofuran synthesis . The tert-butyl groups suppress side reactions by shielding the palladium center.

Mechanistic Insights

Steric and Electronic Effects

-

Steric Shielding: The tert-butyl groups restrict substrate access to the Re-face of the β-CF₃-nitroalkene, favoring Si-face attack (Figure 2) .

-

Non-Covalent Interactions: Fluorine-π interactions between the naphthyl moiety and CF₃ group stabilize transition states .

Comparative Ligand Performance

The 3,3'-disubstituted derivatives outperform unsubstituted bis(oxazolines) due to enhanced chiral induction (Table 3) .

Table 3: Enantioselectivity Comparison

| Ligand Substituents | ee (%) |

|---|---|

| 3,3'-CO₂Me | 96 |

| Unsubstituted | 62 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume